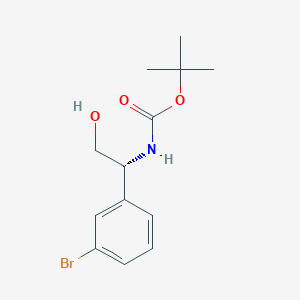

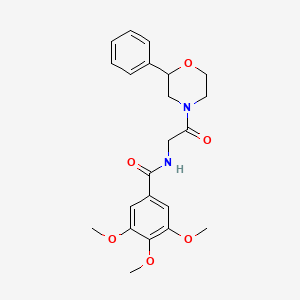

![molecular formula C14H17NO B2768972 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one CAS No. 86580-33-8](/img/structure/B2768972.png)

8-Benzyl-8-azabicyclo[3.2.1]octan-2-one

Übersicht

Beschreibung

8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is a chemical compound with the CAS Number: 28957-72-4 . It is a colorless to yellow to brown solid or liquid . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular weight of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is 215.3 . The linear formula of this compound is C14H17NO .Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Physical And Chemical Properties Analysis

8-Benzyl-8-azabicyclo[3.2.1]octan-2-one has a boiling point of 342.9°C at 760 mmHg and a melting point of 28-29°C . It has a flash point of 151 .Wissenschaftliche Forschungsanwendungen

Neurokinin Receptor Antagonists

8-Benzyl-8-azabicyclo[3.2.1]octan-2-one derivatives have been identified as neurokinin (NK1) receptor antagonists. Modifications at specific positions on these compounds can lead to high-affinity NK1 antagonists with prolonged in vivo action. This is significant for potential therapeutic applications targeting NK1 receptors involved in various physiological processes (Huscroft et al., 2006).

Structural and Conformational Studies

Research on derivatives of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one includes structural and conformational studies. These studies utilize methods like IR, 1H and 13C NMR spectroscopy, and X-ray diffraction. The findings reveal specific conformational preferences of these compounds, which is crucial for understanding their interactions with biological targets (Diez et al., 1991).

Enantioselective Synthesis

Research also encompasses the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, a key structure in the family of tropane alkaloids. These alkaloids are known for their wide array of biological activities. The methodologies developed for this purpose are crucial for the stereoselective synthesis of such compounds, which can have significant pharmaceutical applications (Rodríguez et al., 2021).

Absolute Configuration and Crystal Structures

Further research has been conducted on the absolute configuration and crystal structure of isomeric compounds derived from 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one. Understanding these structures is vital for designing compounds with specific stereochemical properties, which is a crucial aspect of drug development (Brzezinski et al., 2013).

Application in Organic Synthesis

The derivatives of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one are also used in organic synthesis. For example, the synthesis of certain compounds involves cyclization and functionalization processes that utilize these derivatives. These processes contribute to the development of new methodologies in organic chemistry (Jung et al., 2006).

Pharmaceutical Significance

Some studies have focused on the pharmacological significance of the tropane class of alkaloids, to which 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one belongs. These studies explore the potential therapeutic applications of these compounds, contributing to the understanding of their role in medicine (Kim et al., 2003).

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed and may cause respiratory irritation . It also causes severe skin burns and eye damage . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Zukünftige Richtungen

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in the development of new synthetic methodologies for this compound and related structures.

Wirkmechanismus

Target of Action

The primary target of 8-Benzyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 8-Benzyl-8-azabicyclo[32As a derivative of tropane alkaloids, it may share similar interactions with its targets, leading to various biological activities .

Biochemical Pathways

The specific biochemical pathways affected by 8-Benzyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Benzyl-8-azabicyclo[32These properties significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 8-Benzyl-8-azabicyclo[32As a derivative of tropane alkaloids, it may exhibit a range of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one. For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound .

Eigenschaften

IUPAC Name |

8-benzyl-8-azabicyclo[3.2.1]octan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-14-9-7-12-6-8-13(14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVYHAOGBUOWIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)CCC1N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyl-8-azabicyclo[3.2.1]octan-2-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

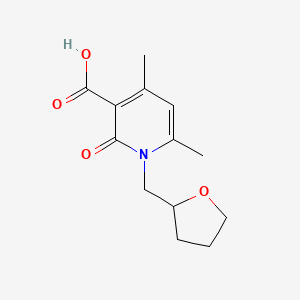

![4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2768890.png)

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2768893.png)

![5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2768897.png)

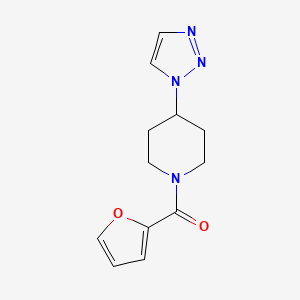

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2768903.png)

![methyl N-methyl-N-[4-(3,4,5,6-tetrachloropyridine-2-amido)phenyl]carbamate](/img/structure/B2768907.png)

![Methyl 4-(2-{2-[(4-methoxyanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2768911.png)